molecular formula C8H8FNO3 B8624995 2-Fluoro-3-methyl-4-nitroanisole CAS No. 1170991-78-2

2-Fluoro-3-methyl-4-nitroanisole

Cat. No.: B8624995
CAS No.: 1170991-78-2
M. Wt: 185.15 g/mol
InChI Key: SSOGWUPDIQNVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methyl-4-nitroanisole is a multifunctional aromatic intermediate designed for advanced chemical synthesis and research applications. Its molecular structure, incorporating electron-withdrawing nitro and fluorine groups alongside an electron-donating methoxy group on the benzene ring, creates a unique electronic profile that facilitates nucleophilic aromatic substitution reactions . This reactivity makes it a valuable precursor in pharmaceutical and agrochemical development for constructing complex molecules. Based on the applications of similar fluorinated nitroanisoles, this compound is expected to serve as a key building block in organic synthesis. Its potential research value lies in exploring new high-performance energetic materials , as the incorporation of fluorine and nitro groups can contribute to increased density and thermal stability in such compounds . Furthermore, the structural motif of fluoronitroanisoles is frequently employed in the synthesis of bioactive molecules and advanced materials. The presence of the additional methyl group in this compound may influence its steric and electronic properties compared to its non-methylated analogs, offering researchers a distinct entity for structure-activity relationship (SAR) studies and method development. Disclaimer: The information provided is based on the known properties and uses of closely related chemical compounds. The specific characteristics and applications of this compound should be verified through further scientific research. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1170991-78-2

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-fluoro-1-methoxy-3-methyl-4-nitrobenzene

InChI

InChI=1S/C8H8FNO3/c1-5-6(10(11)12)3-4-7(13-2)8(5)9/h3-4H,1-2H3

InChI Key

SSOGWUPDIQNVGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Pathway A: Fluorination → Methylation → Nitration

This route begins with a fluorinated precursor, followed by methylation and nitration. For example:

  • Starting material : 3-methylphenol.

  • Fluorination : Electrophilic fluorination at position 2 using xenon difluoride (XeF₂) in the presence of boron trifluoride etherate (BF₃·OEt₂) yields 2-fluoro-3-methylphenol.

  • Methylation : Conversion of the phenolic hydroxyl group to a methoxy group using dimethyl sulfate or methyl iodide in alkaline conditions produces 2-fluoro-3-methylanisole.

  • Nitration : Nitration with a mixed acid (HNO₃/H₂SO₄) at subzero temperatures introduces the nitro group para to the methoxy group (position 4).

Advantages : Early fluorination avoids interference from electron-withdrawing nitro groups.
Challenges : Nitration must overcome steric hindrance from the adjacent methyl group.

Pathway B: Methylation → Nitration → Fluorination

Alternative approaches prioritize nitration earlier in the sequence:

  • Starting material : 3-methylanisole (1-methoxy-3-methylbenzene).

  • Nitration : Controlled nitration at −10°C directs the nitro group to position 4 (para to methoxy).

  • Fluorination : Halogen exchange at position 2 using XeF₂/BF₃·OEt₂ replaces a pre-existing halogen (e.g., bromine) with fluorine.

Advantages : Nitration’s regiochemistry is predictable due to the methoxy group’s strong para-directing effect.
Challenges : Fluorination post-nitration requires activated aromatic systems.

Detailed Preparation Methods

Fluorination Techniques

ParameterOptimal ConditionEffect on Yield
Temperature−10°C to 0°CPrevents di-nitration
Nitrating Agent90% HNO₃ in H₂SO₄Enhances selectivity
Reaction Time2–3 hoursMaximizes mono-nitration

Side Reactions :

  • Ortho-nitration (5–8% byproduct).

  • Oxidative degradation of methyl groups at elevated temperatures.

Methylation Strategies

Methylation of phenolic intermediates is typically achieved via:

Alkaline Methylation

  • Reagents : Dimethyl sulfate (1.1 equiv), NaOH (2.5 equiv), H₂O/EtOH.

  • Yield : 85–90% for 2-fluoro-3-methylanisole.

Acidic Methylation

  • Reagents : Methanol, concentrated H₂SO₄, reflux.

  • Mechanism : Fischer esterification adapted for ether formation.

  • Yield : 75–80%.

Data Tables and Comparative Analysis

Table 1: Fluorination Methods Comparison

MethodReagentsTemp. (°C)Yield (%)Purity (%)
XeF₂/BF₃·OEt₂XeF₂, BF₃·OEt₂07298
Balz-SchiemannNaNO₂, HF1006095

Table 2: Nitration Conditions Screening

HNO₃ ConcentrationH₂SO₄ (%)Temp. (°C)Para:Ortho Ratio
70%90−59:1
90%98−1012:1

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The methoxy group’s para-directing effect is counteracted by the methyl group’s steric bulk at position 3. Lower temperatures (−10°C) and slow reagent addition minimize ortho-nitration.

Fluorination Side Reactions

Electrophilic fluorination may produce minor amounts of 2,6-difluoro byproducts (3–5%). Excess XeF₂ increases fluorine incorporation but risks ring oxidation.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) resolves nitro and methyl regioisomers.

  • Recrystallization : Ethanol/water mixtures yield 98% pure product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methyl-4-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-methyl-4-nitroanisole has garnered attention for its potential as a scaffold in drug development. Its derivatives are being explored for various pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Mycobacterium tuberculosis .
  • Anti-inflammatory Properties : Research indicates that modifications of this compound can lead to derivatives with notable anti-inflammatory effects. These compounds are being investigated further for their therapeutic potential .

Organic Synthesis

This compound serves as an essential building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules through various reactions, including nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura reactions). This versatility allows chemists to create diverse chemical libraries for biological screening .
Reaction TypeDescription
Nucleophilic SubstitutionFormation of various substituted anisoles
Cross-Coupling ReactionsIntroduction of diverse substituents

Material Science

In material science, this compound is explored for its potential applications in liquid crystal technology:

  • Liquid Crystal Components : The compound and its derivatives are being studied for their mesomorphic properties, which are crucial for applications in displays and sensors. Researchers are designing liquid crystal molecules by incorporating this compound into suitable core structures .

Case Study 1: Antimicrobial Evaluation

A series of derivatives derived from this compound were synthesized and evaluated for their antimicrobial activity. The study revealed that several compounds showed promising results against resistant strains of bacteria, with MIC values ranging from 4 to 64 µg/mL . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Drug Development

In another study focusing on drug development, researchers modified the structure of this compound to enhance its biological activity. The derivatives were tested in vitro for anti-inflammatory effects, showing significant promise as potential therapeutic agents . These findings underscore the importance of structural modifications in optimizing drug-like properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-4-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The positions and types of substituents significantly influence the properties of nitroanisoles. Below is a comparative table of 2-Fluoro-3-methyl-4-nitroanisole and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications
This compound Not Available C₈H₈FNO₃ 185.15 1-OCH₃, 2-F, 3-CH₃, 4-NO₂ Not Reported Hypothesized as a synthesis intermediate
4-Fluoro-2-nitroanisole 445-83-0 C₇H₆FNO₃ 171.13 1-OCH₃, 2-NO₂, 4-F Not Reported Research chemical
5-Fluoro-2-nitroanisole 448-19-1 C₇H₆FNO₃ 171.12 1-OCH₃, 2-NO₂, 5-F Not Reported Reagent in fluorination studies
4-Methyl-3-nitroanisole 17484-36-5 C₈H₉NO₃ 167.16 1-OCH₃, 3-NO₂, 4-CH₃ 17 Organic synthesis intermediate

Key Observations :

  • Substituent Effects: The presence of a methyl group in this compound introduces steric hindrance and electron-donating effects, which may reduce reactivity compared to non-methylated analogs like 4-Fluoro-2-nitroanisole.
  • Electronic Interactions : The fluorine (electron-withdrawing) and nitro (strong electron-withdrawing) groups create an electron-deficient aromatic ring, enhancing electrophilic substitution reactions at specific positions.
  • Melting Points: Methyl and nitro groups generally increase melting points due to enhanced intermolecular forces. For example, 4-Methyl-3-nitroanisole melts at 17°C, while non-methylated analogs may remain liquid at room temperature .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-3-methyl-4-nitroanisole, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis typically involves sequential nitration, fluorination, and methylation of substituted anisole derivatives. For example, nitration of 3-methylanisole at the para position, followed by fluorination at the ortho position using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Critical parameters include temperature control (<0°C for fluorination to minimize side reactions) and solvent selection (e.g., anhydrous dichloromethane for DAST reactions). Regioselectivity challenges arise due to competing substituent effects; directing groups (e.g., methyl) and steric hindrance must be optimized to avoid by-products like 2-nitro-4-fluoroanisole .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred due to the compound’s moderate polarity. Recrystallization from ethanol/water mixtures (61–64°C melting point range) can further enhance purity. Monitor fractions via TLC (Rf ~0.4 in 7:3 hexane:EtOAc) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show a singlet for the methoxy group (~δ 3.9 ppm), a doublet for the fluorine-adjacent aromatic proton (~δ 7.2–7.5 ppm, J=810HzJ = 8–10 \, \text{Hz}), and a methyl group resonance (~δ 2.3 ppm).
  • IR : Stretching bands for nitro (1520–1350 cm1^{-1}) and methoxy groups (~1250 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 199 (C8 _8H8 _8FNO3 _3) with fragmentation patterns consistent with nitro group loss .

Advanced Research Questions

Q. What mechanistic insights explain the photochemical reactivity of this compound with nucleophiles?

  • Methodological Answer : Under UV irradiation, the nitro group facilitates electron-deficient aromatic intermediates, enabling nucleophilic substitution (SN _NAr) at the fluorine or methyl-adjacent positions. Kinetic studies using pyridine or hexylamine as nucleophiles reveal competing pathways: fluoride displacement (major) vs. methoxy group participation (minor). Solvent polarity (e.g., acetonitrile vs. DMSO) and pH significantly influence reaction rates and product distribution. Monitor intermediates via time-resolved UV-Vis spectroscopy and DFT calculations to map transition states .

Q. How should researchers address contradictions in reported spectroscopic data for nitroanisole derivatives?

  • Methodological Answer : Discrepancies in NMR shifts or melting points often arise from impurities (e.g., residual solvents) or isomerization during synthesis. For example, 2-Fluoro-4-nitroanisole (CAS 392-25-6) exhibits variable 1H^1H-NMR δ values (±0.1 ppm) depending on deuterated solvent purity. Validate data by cross-referencing multiple sources (e.g., NIST Chemistry WebBook for reference spectra) and repeating measurements under controlled conditions (e.g., dry DMSO-d6 _6). Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What computational strategies are suitable for modeling the substituent effects in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron-withdrawing effects of nitro and fluorine groups.
  • Hammett Constants : Use σm _m (nitro: +0.71, fluorine: +0.34) to predict reactivity trends in electrophilic substitution.
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility differences (e.g., in DCM vs. ethanol). Validate models against experimental UV-Vis and IR data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.